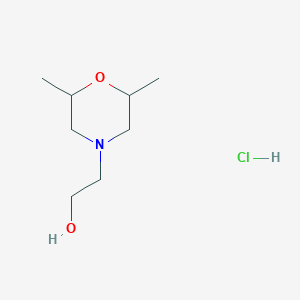
2,4,6-三(4-甲酰基苯基)-1,3,5-三嗪
描述
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde is a useful research compound. Its molecular formula is C24H15N3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
微孔共价有机骨架的合成
2,4,6-三(4-甲酰基苯基)-1,3,5-三嗪: 用于合成微孔共价有机骨架 (COFs)。这些骨架高度有序,具有可预测的结构,可针对特定功能进行设计。该化合物作为构建块,与其他分子连接形成稳定的多孔网络。 这种应用对于开发具有高表面积的材料至关重要,这些材料有利于气体存储、分离和催化 .
电致变色材料的开发
该化合物在电致变色材料 (ECMs) 的开发中起着重要作用。ECMs 在施加电场时会改变颜色,使其适用于智能窗户、显示器和储能设备。 该化合物的三嗪核心为连接生色团或其他官能团提供了支架,从而能够微调材料的电致变色特性 .
有机电子学
在有机电子学领域,2,4,6-三(4-甲酰基苯基)-1,3,5-三嗪 充当电子受体。其接受电子的能力使其成为有机光伏电池中宝贵的组成部分,它可以促进光吸收和电荷转移过程的效率。 该化合物的稳定性和电子特性有利于创建更高效、更耐用的有机电子器件 .
传感与检测
正在研究三嗪基化合物在化学传感与检测 中的应用。其结构可以被修饰以与特定分子相互作用,使其成为创建能够以高选择性和灵敏度检测气体、离子或有机化合物的传感器的候选者。 这对环境监测、医疗诊断和安全具有重要意义 .
药物递送系统
最后,该化合物的框架正在研究其在药物递送系统 中的应用。形成多孔结构的能力意味着它可以用来封装药物,从而实现可控释放和靶向递送。 这对需要精确剂量或需要在到达目标部位之前免受降解的药物特别有用 .
属性
IUPAC Name |
4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFWPOMAJBVGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204687 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443922-06-3 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443922-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in the synthesis of COFs?
A1: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde serves as a key building block in the synthesis of imine-linked COFs. Its three benzaldehyde groups readily react with amine-containing monomers through Schiff-base condensation reactions, forming robust covalent bonds and creating the extended network structure of the COF. [, , , ]
Q2: How does the structure of the resulting COF impact its properties and applications?
A2: The structure of the COF, determined by the chosen monomers and reaction conditions, dictates its properties and potential applications. For instance, using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde and melamine resulted in a microporous nitrogen-rich COF (TATAM) suitable for supporting palladium nanoparticles. [] This Pd@TATAM material exhibited excellent catalytic activity in C-Se coupling reactions.
Q3: Can the properties of these COFs be further modified after synthesis?
A3: Yes, post-synthetic modification is possible. For example, an amine-functionalized COF synthesized using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde and aminoterephthalohydrazide (NH2-Th-Tz COF) allowed for the incorporation of chiral moieties. [] This post-modification introduced chirality into the COF structure, enabling enantioselective adsorption of tyrosine.
Q4: What are the advantages of using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in the context of sustainable chemistry?
A4: While the provided research does not delve deeply into this aspect, employing 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde for synthesizing COF catalysts offers some potential advantages. Firstly, the robust framework and covalent bonding in COFs often lead to enhanced stability and reusability, reducing the need for frequent catalyst replacement. [, ] Secondly, some COFs, like the Pd@TATAM example, demonstrate catalytic activity under relatively mild conditions (e.g., aqueous solutions at room temperature), potentially decreasing energy consumption and minimizing the use of harsh solvents. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)






![N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1458884.png)
![3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1458886.png)

